3-Oxa-1-azaspiro[4.4]nonan-2-one

Conformational restriction Drug design Entropic penalty

Spirocyclic oxazolidinones often suffer from conformational ambiguity, complicating SAR interpretation and route validation. This compound eliminates that variability. **3-Oxa-1-azaspiro[4.4]nonan-2-one** (CAS 114341-96-7) delivers: - **Zero rotatable bonds** - Rigid geometry for unambiguous docking and structure-based design - **Documented BMS-986166 intermediate** - Direct access to a clinical-stage S1P1 modulator (EC₅₀ = 0.6 nM) - **≥95% purity** - Lot-to-lot consistency for reproducible synthesis

Molecular Formula C7H11NO2
Molecular Weight 141.17 g/mol
CAS No. 114341-96-7
Cat. No. B12123940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxa-1-azaspiro[4.4]nonan-2-one
CAS114341-96-7
Molecular FormulaC7H11NO2
Molecular Weight141.17 g/mol
Structural Identifiers
SMILESC1CCC2(C1)COC(=O)N2
InChIInChI=1S/C7H11NO2/c9-6-8-7(5-10-6)3-1-2-4-7/h1-5H2,(H,8,9)
InChIKeyGQILCUXHCIDLIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Oxa-1-azaspiro[4.4]nonan-2-one (CAS 114341-96-7): A Conformationally Locked Spirocyclic Oxazolidinone Scaffold for Drug Discovery and Chemical Biology


3-Oxa-1-azaspiro[4.4]nonan-2-one (CAS 114341-96-7, C₇H₁₁NO₂, MW 141.17 g/mol) is a bicyclic spirocyclic oxazolidinone in which a γ-lactam (pyrrolidinone) ring and an oxazolidinone ring share a single quaternary carbon atom [1]. This compound belongs to the broader class of oxazolidinones—a family of synthetic antibacterial agents that inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit—but distinguishes itself through its fully rigid, zero-rotatable-bond architecture [2]. The spiro junction eliminates all conformational flexibility, enforcing a single, well-defined three-dimensional orientation that is not achievable with monocyclic or linear oxazolidinone analogs. Commercially available at ≥95% purity from multiple suppliers, this scaffold has been identified as an advanced key intermediate in the preparation of BMS-986166 (udifitimod), a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) modulator that advanced to human clinical trials for ulcerative colitis [3].

Why Generic 3-Oxa-1-azaspiro[4.4]nonan-2-one Substitution Fails: Spirocyclic Rigidity Cannot Be Replaced by Monocyclic Oxazolidinones


The defining structural feature of 3-oxa-1-azaspiro[4.4]nonan-2-one—a spiro[4.4] junction that locks both the oxazolidinone and pyrrolidine rings into a single, rigid conformation—cannot be replicated by any monocyclic or linear oxazolidinone analog [1]. With zero rotatable bonds (PubChem computed value = 0), this scaffold eliminates the conformational entropy penalty that linear analogs pay upon target binding, potentially enhancing binding affinity while reducing off-target interactions [2]. The specific [4.4] ring size creates a unique spatial orientation of the hydrogen bond donor (N–H) and acceptor (C=O) functionalities; substitution with a [4.5] spiro analog (e.g., 3-oxa-1-azaspiro[4.5]decan-2-one) alters the dihedral angle between ring systems and modifies the pharmacophoric geometry . Furthermore, this precise scaffold is the documented intermediate in the patented synthesis of BMS-986166, a clinical-stage S1P1 modulator—substituting an alternative spirocyclic oxazolidinone would require revalidation of the entire synthetic route and could compromise the drug candidate's intellectual property position [3]. The quantitative evidence below demonstrates why this specific scaffold warrants prioritized procurement over its closest analogs.

Quantitative Differentiation Evidence for 3-Oxa-1-azaspiro[4.4]nonan-2-one (CAS 114341-96-7) Versus Closest Analogs


Conformational Rigidity: Zero Rotatable Bonds in 3-Oxa-1-azaspiro[4.4]nonan-2-one Versus 2-Oxazolidinone

3-Oxa-1-azaspiro[4.4]nonan-2-one possesses zero rotatable bonds, as computed by PubChem's Cactvs engine, meaning the entire scaffold is conformationally locked [1]. In contrast, the simplest monocyclic analog, 2-oxazolidinone (CAS 497-25-6), while also having zero rotatable bonds in its ring, lacks the second ring that constrains the spatial orientation of substituents attached to the nitrogen atom. In 2-oxazolidinone, the N-substituent (if present) can freely rotate, introducing conformational flexibility. The spiro[4.4] framework of the target compound eliminates this degree of freedom entirely, reducing the conformational entropy loss upon target binding by approximately 0.5–1.5 kcal/mol per constrained rotatable bond, corresponding to a potential 2- to 12-fold enhancement in binding affinity under standard conditions [2].

Conformational restriction Drug design Entropic penalty

Physicochemical Property Profile: 3-Oxa-1-azaspiro[4.4]nonan-2-one Compared with 3-Oxa-1-azaspiro[4.5]decan-2-one

The computed XLogP3-AA value for 3-oxa-1-azaspiro[4.4]nonan-2-one is 0.8, and its topological polar surface area (TPSA) is 38.3 Ų [1]. For the [4.5] homolog, 3-oxa-1-azaspiro[4.5]decan-2-one (C₈H₁₃NO₂, MW 155.19 g/mol), the addition of one methylene unit to the carbocyclic ring increases calculated logP by approximately 0.5 units (estimated XLogP3 ≈ 1.3) and increases TPSA marginally to approximately 38.3 Ų (same functional group count) [2]. The lower logP of the [4.4] scaffold places it closer to the optimal CNS drug space (logP 1–3), while the TPSA of 38.3 Ų falls below the 60–70 Ų threshold associated with favorable oral absorption and CNS penetration, making this scaffold suitable for programs targeting intracellular or CNS receptors such as the S1P1 receptor [3].

Physicochemical properties Lipophilicity CNS drug design

Validated Synthetic Utility: 3-Oxa-1-azaspiro[4.4]nonan-2-one as a Documented Intermediate in BMS-986166 Synthesis

The 3-oxa-1-azaspiro[4.4]nonan-2-one scaffold is explicitly used as an advanced key intermediate in the preparation of BMS-986166 (udifitimod), a selective S1P1 receptor modulator that advanced to human clinical trials [1]. The J. Med. Chem. 2019 publication by Gilmore et al. reports that BMS-986166 (compound 14a) demonstrated an S1P1 GTPγS EC₅₀ of 0.6 nM and was differentiated from fingolimod (EC₅₀ = 0.3 nM at S1P1) by its partial agonist profile, showing reduced bradycardia and improved pulmonary safety in preclinical models [2]. The 'methyl 6-((5R,7S)-2-oxo-3-oxa-1-azaspiro[4.4]nonan-7-yl)-1,2,3,4-tetrahydronaphthalene-2-carboxylate' derivative containing this exact scaffold is commercially cataloged by SynInnova Laboratories (product SI-3451) specifically for BMS-986166 analog synthesis . No alternative spirocyclic oxazolidinone scaffold has been reported to serve as a direct replacement in this synthetic route, as the [4.4] ring geometry is integral to the pharmacophoric requirements of the S1P1 receptor binding pocket.

Synthetic intermediate S1P1 modulator Process chemistry

Patent Protection for Spiro[4.4]oxazolidinone S1P1 Agonists Versus Broader Spirocyclic Analogs

Bristol-Myers Squibb's U.S. Patent 9,770,459 (issued 2017) explicitly claims substituted bicyclic compounds containing the 3-oxa-1-azaspiro[4.4]nonane core as S1P1 agonists [1]. The patent's exemplified compounds with S1P1 agonist activity incorporate the spiro[4.4]oxazolidinone scaffold, and the commercial intermediate SI-3451 (SynInnova) is specifically marketed for synthesizing patent-covered BMS-986166 analogs . In contrast, spiro[4.5]oxazolidinone analogs are claimed in different patent families (e.g., oxazolone derivatives with a 3-oxa-1-azaspiro[4.5] core, U.S. Patent applications circa 2007) that target distinct therapeutic indications and are not associated with S1P1 modulation [2]. The differentiation in patent estate coverage means that research programs pursuing S1P1-related indications benefit from existing patent precedents and synthetic know-how when using the [4.4] scaffold.

Intellectual property Freedom to operate S1P1 agonists

Optimal Procurement and Application Scenarios for 3-Oxa-1-azaspiro[4.4]nonan-2-one (CAS 114341-96-7)


S1P1 Receptor Modulator Lead Optimization and BMS-986166 Analog Synthesis

Research groups pursuing sphingosine-1-phosphate receptor 1 (S1P1) modulators for autoimmune indications (ulcerative colitis, multiple sclerosis, rheumatoid arthritis) should prioritize procurement of 3-oxa-1-azaspiro[4.4]nonan-2-one as the core scaffold. The compound serves as the documented intermediate for BMS-986166 (S1P1 GTPγS EC₅₀ = 0.6 nM), which has completed Phase I/II clinical evaluation and demonstrated differentiated safety versus fingolimod [1]. The commercially available advanced intermediate SI-3451 (SynInnova) enables direct access to the BMS-986166 synthetic route, reducing the number of synthetic steps required to generate SAR-exploring analogs . The zero-rotatable-bond architecture ensures that any substituent introduced at the 7-position of the scaffold adopts a predictable spatial orientation, facilitating structure-based design against the S1P1 crystal structure (PDB: 3V2Y) [2].

Conformationally Constrained Fragment Library Construction for Fragment-Based Drug Discovery (FBDD)

For fragment-based screening campaigns, 3-oxa-1-azaspiro[4.4]nonan-2-one offers an ideal fragment core due to its low molecular weight (141.17 Da), balanced lipophilicity (XLogP3 = 0.8), and complete conformational rigidity (rotatable bonds = 0) [1]. These properties place it within the 'rule of three' guidelines for fragment libraries (MW < 300, cLogP ≤ 3, HBD ≤ 3, HBA ≤ 3). Compared to flexible oxazolidinone fragments that require extensive conformational sampling during docking, this scaffold's rigid geometry produces unambiguous docking poses, improving hit identification confidence and reducing false-positive rates in virtual screening campaigns .

Spirocyclic Scaffold Diversification via Late-Stage Functionalization

Medicinal chemistry groups seeking to diversify spirocyclic chemical space can use 3-oxa-1-azaspiro[4.4]nonan-2-one as a versatile building block for late-stage functionalization. The N–H position of the oxazolidinone ring is amenable to alkylation, arylation, or acylation, while the cyclopentane ring can undergo further derivatization via C–H activation or functional group interconversion [1]. The synthetic methodology for constructing 2-aryl-3-oxa-1-azaspiro[4.4]non-1-enes from β-acylamino alcohols has been established since the 1960s, providing a reliable foundation for library synthesis . This scaffold's placement at the intersection of oxazolidinone and spirocyclic chemical space makes it a strategic procurement choice for organizations building proprietary compound collections that balance novelty with synthetic tractability.

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